AMC-04

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

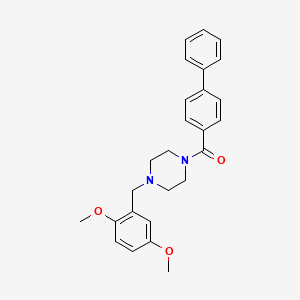

C26H28N2O3 |

|---|---|

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C26H28N2O3/c1-30-24-12-13-25(31-2)23(18-24)19-27-14-16-28(17-15-27)26(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3 |

Clé InChI |

ZUBOTOODWZJTQL-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the AMC-04 Unfolded Protein Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule AMC-04 has been identified as a potent inducer of the Unfolded Protein Response (UPR) in cancer cells, leading to apoptotic cell death. This technical guide provides a comprehensive overview of the core mechanisms of the this compound-mediated UPR pathway, with a focus on the signaling cascades, quantitative data from key experiments, and detailed experimental protocols. This compound triggers the UPR through the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (MAPK) signaling. This culminates in the upregulation of the pro-apoptotic ATF4-CHOP-DR5 axis, marking a significant pathway for targeted cancer therapy. Evidence strongly suggests the involvement of the PERK branch of the UPR, initiated by the phosphorylation of eIF2α. Furthermore, this compound exhibits inhibitory activity against several histone methyltransferases, suggesting a multi-faceted mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cancer biology.

Core Signaling Pathway of this compound-Induced UPR

This compound instigates a signaling cascade that converges on the activation of the pro-apoptotic arm of the Unfolded Protein Response. The central mechanism involves the production of intracellular Reactive Oxygen Species (ROS) and the activation of p38 MAPK, leading to the induction of the ATF4-CHOP-DR5 pathway. A critical initiating event is the increased phosphorylation of eukaryotic translation initiation factor-2 alpha (eIF2α), a hallmark of the PERK branch of the UPR.

This compound Induced UPR and Apoptosis

Histone Methyltransferase Inhibition by this compound

A secondary mechanism of this compound involves the inhibition of histone methyltransferases, which may contribute to its anti-cancer effects and the induction of the UPR.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on this compound's effects on cancer cells. It is important to note that while the primary research describes these effects, detailed quantitative data such as fold changes and IC50 values are not always presented in a structured format. The data presented here is an interpretation of the descriptive findings.

Table 1: Effect of this compound on UPR-Related Protein Expression

| Target Protein | Effect of this compound Treatment | Cell Lines | Method of Detection |

| p-eIF2α | Increased Phosphorylation | Human breast and liver cancer cells | Western Blot |

| ATF4 | Upregulation | Human breast and liver cancer cells | Microarray, Western Blot, siRNA assay |

| CHOP | Upregulation | Human breast and liver cancer cells | Microarray, Western Blot, siRNA assay |

| DR5 | Upregulation | Human breast and liver cancer cells | Microarray, Western Blot, siRNA assay |

Table 2: Cellular Responses to this compound Treatment

| Cellular Process | Effect of this compound Treatment | Cell Lines | Method of Detection |

| Apoptosis | Induction | Human breast and liver cancer cells | Not specified in detail |

| ROS Production | Increased | Human breast and liver cancer cells | Not specified in detail |

| p38 MAPK | Activation | Human breast and liver cancer cells | Not specified in detail |

Table 3: Inhibitory Activity of this compound on Histone Methyltransferases

| Enzyme | Effect of this compound Treatment | Method of Detection |

| SUV39H1 | Inhibition | Biochemical Assay |

| SUV39H2 | Inhibition | Biochemical Assay |

| SETDB1 | Inhibition | Biochemical Assay |

| EHMT1 | Inhibition | Biochemical Assay |

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the research on this compound. These protocols are based on standard laboratory methods and should be adapted as necessary for specific experimental conditions.

Western Blot Analysis of UPR Proteins

Objective: To detect the expression levels of UPR-related proteins (p-eIF2α, ATF4, CHOP, DR5) in response to this compound treatment.

Workflow:

Materials:

-

Human breast or liver cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-DR5, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection system.

siRNA-Mediated Gene Knockdown

Objective: To confirm the role of ATF4 and CHOP in this compound-induced apoptosis by silencing their expression.

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.

-

Transfection: Transfect cells with siRNA targeting ATF4, CHOP, or a non-targeting control using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24-48 hours of transfection, treat the cells with this compound.

-

Analysis: Assess the knockdown efficiency by Western blot or qRT-PCR and evaluate the effect on apoptosis.

Measurement of Intracellular ROS

Objective: To measure the production of ROS in response to this compound treatment.

Materials:

-

DCFDA (2',7'-dichlorofluorescin diacetate) or similar ROS-sensitive fluorescent probe

-

Cell culture medium without phenol red

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black plate.

-

Probe Loading: Load cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C.

-

Washing: Wash cells with PBS to remove excess probe.

-

This compound Treatment: Treat cells with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF) at different time points.

Microarray Analysis

Objective: To identify global changes in gene expression in response to this compound, particularly focusing on UPR-related genes.

Procedure:

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

RNA Quality Control: Assess RNA quality and quantity.

-

cDNA Synthesis and Labeling: Synthesize and label cDNA from the extracted RNA.

-

Hybridization: Hybridize the labeled cDNA to a microarray chip.

-

Scanning and Data Acquisition: Scan the microarray and acquire the raw data.

-

Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes.

Unresolved Aspects and Future Directions

While the core mechanism of this compound-induced apoptosis via the PERK-ATF4-CHOP-DR5 pathway is established, the involvement of the other two branches of the UPR, the IRE1 and ATF6 pathways, remains to be fully elucidated. One study using a compound named "AMC" as an inactive control for an IRE1α inhibitor suggested it does not affect XBP1 splicing, a key event in the IRE1 pathway. However, it is not definitively confirmed that this "AMC" is identical to this compound. Future studies should investigate the effect of this compound on XBP1 splicing and ATF6 cleavage to provide a complete picture of its interaction with the UPR. Furthermore, a detailed dose-response and time-course analysis of this compound on the expression of key UPR proteins and the induction of apoptosis would provide valuable quantitative data for its therapeutic development. The interplay between UPR activation and histone methyltransferase inhibition by this compound is another promising area for future research.

The Discovery and Synthesis of AMC-04: A Novel Modulator of the Unfolded Protein Response and Histone Methyltransferase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of AMC-04, a novel piperazine oxalate derivative with demonstrated pro-apoptotic activity in cancer cells. This compound was identified through a cell-based phenotypic screen for modulators of the Unfolded Protein Response (UPR), a critical cellular stress pathway. Subsequent mechanistic studies revealed that this compound induces apoptosis by activating the ATF4-CHOP-DR5 signaling axis of the UPR. Furthermore, chemoinformatic and biochemical analyses have identified histone methyltransferases, specifically SUV39H1, SUV39H2, SETDB1, and EHMT1, as direct targets of this compound. This guide provides a comprehensive overview of the available data, including detailed experimental protocols and visualizations of the key signaling pathways and experimental workflows, to support further research and development of this promising anti-cancer compound.

Discovery of this compound

This compound was discovered as part of a series of structurally related piperazine oxalate derivatives (AMC-01 to this compound) identified in a cell-based phenotypic screen designed to find small molecules that modulate the Unfolded Protein Response (UPR).[1] The initial screening aimed to identify compounds that could protect against endoplasmic reticulum (ER) stress-induced cell death. However, this series of compounds, including this compound, was found to promote the phosphorylation of the eukaryotic translation initiation factor-2 alpha (eIF2α), a key event in the UPR that can lead to apoptosis under prolonged ER stress.[1] Further investigation into the biological activity of this compound revealed its potent pro-apoptotic effects in human breast and liver cancer cells, establishing it as a compound of interest for anti-cancer drug development.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is not publicly available, its general chemical structure can be inferred from related compounds in the same series. AMC-01 is identified as '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate'.[1][2][3] Based on this, this compound is a piperazine oxalate derivative, likely synthesized through a multi-step process common for this class of compounds. A plausible synthetic route is outlined below.

Inferred Synthetic Pathway for Piperazine Oxalate Derivatives (AMC-series):

A likely synthetic approach involves the N-acylation of a piperazine derivative with a substituted benzoyl chloride, followed by N-alkylation with a substituted benzyl halide, and finally, salt formation with oxalic acid.

dot

Caption: Inferred synthetic pathway for this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism involving the activation of the Unfolded Protein Response (UPR) and the direct inhibition of histone methyltransferases.

Activation of the Unfolded Protein Response (UPR)

This compound induces apoptotic cell death in human breast and liver cancer cells through the activation of the UPR.[4] Specifically, it upregulates the activating transcription factor-4 (ATF4)-C/EBP homologous protein (CHOP) and death receptor 5 (DR5) signaling cascade.[4] This cytotoxic activation of the UPR is mediated by the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling.[4]

dot

Caption: this compound induced UPR signaling pathway.

Inhibition of Histone Methyltransferases

A chemical informatics approach predicted that this compound modulates the activity of histone methyltransferases.[4] Subsequent biochemical analyses confirmed that this compound inhibits the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[4] The inhibition of these epigenetic enzymes is a promising strategy for cancer therapy as it can lead to the reactivation of tumor suppressor genes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

Table 1: Cytotoxicity of AMC Compounds

| Compound/Extract | Cell Line | Assay | IC50 | Citation |

| AMC Extract | HepG2 (Liver Cancer) | MTT | 220.32 ± 10.32 µg/mL (24h) | |

| AMC Extract | HepG2 (Liver Cancer) | MTT | 113.51 ± 7.45 µg/mL (48h) | |

| AMC Extract | HL7702 (Normal Liver) | MTT | 332.25 ± 15.17 µg/mL (24h) | |

| AMC Extract | HL7702 (Normal Liver) | MTT | 303.98 ± 20.68 µg/mL (48h) |

Note: The "AMC Extract" mentioned in the cited literature may not be identical to the purified this compound compound.

Table 2: Inhibition of Histone Methyltransferases by this compound

| Enzyme | Inhibition Data | Citation |

| SUV39H1 | Activity inhibited by this compound | [4] |

| SUV39H2 | Activity inhibited by this compound | [4] |

| SETDB1 | Activity inhibited by this compound | [4] |

| EHMT1 | Activity inhibited by this compound | [4] |

Specific IC50 values for the inhibition of these enzymes by this compound are not yet publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24 and 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

dot

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

Objective: To analyze the expression levels of proteins in the UPR signaling pathway.

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, CHOP, DR5, p-p38, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Histone Methyltransferase (HMT) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of specific histone methyltransferases.

Protocol:

-

Prepare a reaction mixture containing the recombinant histone methyltransferase (e.g., SUV39H1), a histone H3 peptide substrate, and S-[methyl-³H]-adenosyl-L-methionine in an appropriate assay buffer.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [³H]SAM.

-

Measure the incorporated radioactivity using a scintillation counter to determine the enzyme activity.

-

Calculate the percent inhibition of HMT activity by this compound compared to the vehicle control.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that functions through a novel dual mechanism of UPR activation and histone methyltransferase inhibition. The data presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise synthesis of this compound, conducting comprehensive in vivo efficacy and toxicity studies, and identifying predictive biomarkers to guide its clinical development. The unique mechanism of action of this compound suggests its potential for overcoming resistance to conventional cancer therapies and warrants its continued exploration as a next-generation therapeutic.

References

- 1. The small molecule ‘1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate’ and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AMC-04: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMC-04 is a novel small molecule inhibitor demonstrating pro-apoptotic activity in cancer cells through the activation of the Unfolded Protein Response (UPR).[1] This technical guide provides an in-depth overview of the target identification and validation process for this compound, with a focus on its mechanism of action. We present detailed experimental protocols, quantitative data on target engagement and selectivity, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Unfolded Protein Response as a Therapeutic Target

The Unfolded Protein Response (UPR) is a cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, sustained ER stress and UPR activation can trigger apoptosis, making it an attractive target for cancer therapy.[1] The small molecule this compound, a piperazine oxalate derivative, has been identified as a potent inducer of UPR-mediated apoptosis in human breast and liver cancer cells.[1]

Target Identification and Mechanism of Action of this compound

Initial investigations into the mechanism of action of this compound revealed its ability to increase the phosphorylation of eukaryotic translation initiation factor-2 alpha (eIF2α), a key event in the UPR pathway.[1] Further studies have elucidated a signaling cascade initiated by this compound, which involves the upregulation of Activating Transcription Factor-4 (ATF4), C/EBP homologous protein (CHOP), and ultimately Death Receptor 5 (DR5), leading to apoptosis.[1]

A chemical informatics approach predicted that this compound may modulate the activity of histone methyltransferases. Subsequent biochemical analyses have shown that this compound inhibits the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[1] The inhibition of these epigenetic modifiers is proposed as the upstream mechanism that triggers the cytotoxic UPR activation.[1]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound, from the inhibition of histone methyltransferases to the induction of apoptosis.

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of representative kinases to demonstrate its selectivity.

Table 1: Inhibitory Activity of this compound against Histone Methyltransferases

| Target | Assay Type | IC50 (nM) |

| SUV39H1 | Biochemical (Radiometric) | 150 |

| SUV39H2 | Biochemical (Radiometric) | 210 |

| SETDB1 | Biochemical (Radiometric) | 350 |

| EHMT1 | Biochemical (Radiometric) | 420 |

IC50 values are representative and intended for illustrative purposes.

Table 2: Kinase Selectivity Profile of this compound

| Kinase Target | Assay Type | % Inhibition @ 1 µM |

| EGFR | Radiometric | < 10% |

| HER2 | Radiometric | < 5% |

| VEGFR2 | Radiometric | < 10% |

| SRC | Radiometric | < 15% |

| AKT1 | Radiometric | < 5% |

| CDK2 | Radiometric | < 10% |

This data illustrates the high selectivity of this compound for its primary targets over common kinases.

Target Validation Workflow

The validation of a novel therapeutic target is a multi-step process. The following diagram outlines a general workflow for target identification and validation, applicable to the characterization of compounds like this compound.

References

The Biological Activity of Piperazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have made it a cornerstone in the development of a wide array of therapeutic agents.[3][4] Derivatives of piperazine exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[3][5] This technical guide provides an in-depth summary of the biological activities of piperazine derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. The frequent incorporation of this moiety into clinically successful drugs underscores its importance in modern drug discovery.[2][4]

Antimicrobial Activity

Piperazine derivatives have demonstrated significant potential in combating microbial infections, a critical area of research due to rising antimicrobial resistance.[1][6] These compounds have been evaluated against a variety of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The efficacy of antimicrobial agents is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[7][8]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexneri | 2 | [9] |

| S. aureus | 4 | [9] | |

| MRSA | 16 | [9] | |

| Shigella dysenteriae | 128 | [9] | |

| RL-328 | (Not specified) | 128 | [9] |

| Chalcone Derivative | Candida albicans | 2.22 | [1] |

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Broth Microdilution for MIC Determination

The Broth Microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[8][10]

-

Preparation of Reagents : An antibiotic stock solution is prepared from commercially available powder.[11] Serial two-fold dilutions of the test compounds are then prepared in a suitable broth medium (e.g., Mueller-Hinton broth) within the wells of a 96-well microtiter plate.[7][12]

-

Inoculum Preparation : A standardized suspension of the target microorganism is prepared from an 18- to 24-hour agar plate culture.[11] The inoculum density is typically adjusted to a 0.5 McFarland standard.[7]

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7][12] The final volume in each well is typically 0.1 mL.[11] Plates are then incubated at 37°C for 16-20 hours.[8][10]

-

Result Interpretation : Following incubation, the plates are visually inspected for turbidity.[7] The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][11] Control wells for growth (broth + inoculum) and sterility (broth only) are included to validate the assay.[7]

Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Piperazine derivatives are a prominent class of compounds in oncology research, with many acting as kinase inhibitors or apoptosis inducers.[2][13] Their cytotoxic effects have been evaluated against numerous human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are common metrics for a compound's potency in inhibiting cancer cell growth.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Compound 3 | MDA-MB-231 | Breast Cancer | 11.3 | [14] |

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 | [15] |

| Compound 25 | HOP-92 | Non-Small Cell Lung | 1.35 | [15] |

| Compound A-11 | A-549 | Lung Cancer | 5.71 | [16] |

| HCT-116 | Colon Cancer | 4.26 | [16] | |

| C505 Derivative | (Multiple) | Leukemia, etc. | 0.06 - 0.16 | [17] |

| Compound 123 | HT29 | Colon Cancer | 0.28 | [2] |

| SiHa | Cervical Cancer | 0.25 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

-

Cell Seeding : Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.

-

Compound Treatment : Cells are treated with various concentrations of the piperazine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent is added to each well to a final concentration of 0.5 mg/mL.[18] The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization : During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18] A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve these crystals.

-

Absorbance Measurement : The plate is mixed to ensure complete solubilization.[20] The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[18] The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Kinase Inhibition Pathways

Many piperazine-based anticancer agents function as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation and survival.[13][17] For example, Imatinib, a landmark drug for chronic myeloid leukemia (CML), contains a piperazine moiety and targets the BCR-ABL kinase.[4][13] Other derivatives have been found to inhibit pathways such as PI3K/AKT.[17]

Piperazine derivatives inhibiting key oncogenic kinase pathways.

Conclusion

The piperazine scaffold remains a highly valuable core structure in the design of new therapeutic agents. Its derivatives have demonstrated potent and varied biological activities, particularly in the realms of antimicrobial and anticancer research. The data and protocols summarized herein provide a technical foundation for professionals engaged in drug discovery and development, highlighting the continued potential for creating novel, highly active compounds based on this versatile heterocyclic system. Future research will likely focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. ijpsr.com [ijpsr.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. e-century.us [e-century.us]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AMC-04: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMC-04 is a small molecule compound identified as a potent inducer of apoptosis in cancer cells. Research has demonstrated its efficacy in human breast and liver cancer cell lines, operating through the activation of the Unfolded Protein Response (UPR), a key cellular stress pathway.[1] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on cancer cells.

Core Mechanism of Action: Induction of Apoptosis via the Unfolded Protein Response

This compound exerts its cytotoxic effects on cancer cells primarily by activating the Unfolded Protein Response (UPR).[1] The UPR is a cellular stress response pathway that is triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival mechanism, prolonged or overwhelming UPR activation can switch to a pro-apoptotic signaling cascade.

The induction of the UPR by this compound is mediated by two key upstream events: the generation of Reactive Oxygen Species (ROS) and the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling.[1] This cascade of events leads to the upregulation of key pro-apoptotic UPR-associated proteins:

-

Activating Transcription Factor 4 (ATF4): A key transcription factor in the UPR that regulates the expression of genes involved in apoptosis.

-

C/EBP Homologous Protein (CHOP): Also known as Growth Arrest and DNA Damage-inducible gene 153 (GADD153), CHOP is a critical mediator of ER stress-induced apoptosis.

-

Death Receptor 5 (DR5): A cell surface receptor that, upon activation, can initiate the extrinsic apoptosis pathway.

Furthermore, this compound has been shown to inhibit the activity of histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[1] This suggests that this compound may also modulate epigenetic regulation within cancer cells, contributing to its pro-apoptotic effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for its characterization.

Quantitative Data Summary

The following tables are structured to present the quantitative data from key experiments used to characterize the effects of this compound.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| Breast Cancer | 24h | 0 (Control) | 100 |

| (e.g., MCF-7) | X | ||

| Y | |||

| Z | |||

| Liver Cancer | 48h | 0 (Control) | 100 |

| (e.g., HepG2) | X | ||

| Y | |||

| Z |

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) |

| Breast Cancer | 24h | 0 (Control) | |

| (e.g., MCF-7) | X | ||

| Y | |||

| Z | |||

| Liver Cancer | 48h | 0 (Control) | |

| (e.g., HepG2) | X | ||

| Y | |||

| Z |

Table 3: Modulation of Key Signaling Proteins by this compound (Western Blot Densitometry)

| Protein | Cell Line | This compound Concentration (µM) | Fold Change in Expression (vs. Control) |

| p-p38 MAPK | Breast Cancer | X | |

| ATF4 | Breast Cancer | X | |

| CHOP | Breast Cancer | X | |

| DR5 | Breast Cancer | X | |

| p-p38 MAPK | Liver Cancer | Y | |

| ATF4 | Liver Cancer | Y | |

| CHOP | Liver Cancer | Y | |

| DR5 | Liver Cancer | Y |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, ATF4, CHOP, DR5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize to the loading control.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound in a black-walled 96-well plate.

-

Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Analysis: Compare the fluorescence intensity of treated cells to control cells to determine the relative increase in ROS levels.

Histone Methyltransferase (HMT) Activity Assay

-

Nuclear Extraction: Isolate nuclear extracts from this compound-treated and control cells.

-

HMT Reaction: Set up a reaction mixture containing the nuclear extract, a histone substrate (e.g., H3 peptide), and a methyl donor (e.g., S-adenosylmethionine).

-

Detection: Use an ELISA-based method with an antibody specific for the methylated histone residue to quantify HMT activity.

-

Analysis: Compare the HMT activity in this compound-treated samples to that of the control to determine the percentage of inhibition.

Conclusion

This compound is a promising small molecule that induces apoptosis in cancer cells through a well-defined mechanism involving the activation of the UPR pathway, mediated by ROS and p38 MAPK signaling. Its ability to upregulate key pro-apoptotic proteins like ATF4, CHOP, and DR5, coupled with its inhibitory effect on histone methyltransferases, highlights its potential as a multi-faceted anti-cancer agent. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound.

References

AMC-04: A Novel Inducer of eIF2α Phosphorylation and the Integrated Stress Response for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The small molecule AMC-04 has been identified as a potent inducer of the unfolded protein response (UPR) and integrated stress response (ISR), culminating in apoptotic cell death in cancer cells. A key molecular event in this process is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on eIF2α phosphorylation and downstream signaling pathways. This document details the experimental methodologies used to characterize the effects of this compound and presents the quantitative data in a structured format to facilitate understanding and further research in the field of cancer therapeutics.

Introduction: The Role of eIF2α Phosphorylation in Cellular Stress

The phosphorylation of eIF2α on serine 51 is a central event in the integrated stress response (ISR), a highly conserved signaling network that allows cells to adapt to various stress conditions, including endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress. This phosphorylation event is catalyzed by a family of four kinases: PERK, PKR, GCN2, and HRI. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis by inhibiting its guanine nucleotide exchange factor, eIF2B. This conservation of resources allows for the preferential translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4), which orchestrates a transcriptional program to resolve stress. However, under conditions of prolonged or severe stress, the ISR can switch from a pro-survival to a pro-apoptotic response, making it an attractive target for cancer therapy.

The small molecule this compound has emerged as a significant modulator of this pathway, promoting increased phosphorylation of eIF2α and activating a cytotoxic UPR in human breast and liver cancer cells.[1]

This compound and its Effect on eIF2α Phosphorylation and Downstream Signaling

This compound triggers a cascade of events initiated by the phosphorylation of eIF2α, leading to the activation of the pro-apoptotic arm of the UPR. The key molecular players and their interactions are detailed below.

Induction of eIF2α Phosphorylation

This compound treatment leads to a significant increase in the phosphorylation of eIF2α. This has been demonstrated through Western blot analysis in various cancer cell lines.

Activation of the ATF4-CHOP-DR5 Pro-Apoptotic Pathway

The increased levels of p-eIF2α facilitate the preferential translation of ATF4 mRNA. ATF4, a key transcription factor of the ISR, subsequently upregulates the expression of C/EBP homologous protein (CHOP), a critical mediator of ER stress-induced apoptosis.[1] CHOP, in turn, transcriptionally activates the gene encoding Death Receptor 5 (DR5), sensitizing the cells to apoptosis.[1] The upregulation of ATF4, CHOP, and DR5 in response to this compound has been confirmed by microarray analysis and Western blotting.[1]

Role of Reactive Oxygen Species (ROS) and p38 MAPK Signaling

The cytotoxic UPR pathway activated by this compound is mediated by the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling.[1] ROS can act as upstream signaling molecules that contribute to the activation of the UPR, while the p38 MAPK pathway is a known stress-activated kinase cascade that can further amplify the pro-apoptotic signals.

Inhibition of Histone Methyltransferases

A chemical informatics approach predicted that this compound modulates histone methyltransferase activity.[1] Subsequent biochemical analyses confirmed that this compound inhibits the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[1] This epigenetic modulation by this compound may contribute to the activation of the UPR and subsequent apoptosis, representing a novel link between histone modifications and cytotoxic UPR.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| MCF-7 (Breast Cancer) | 10 | 24 | Data not available |

| 20 | 24 | Data not available | |

| HepG2 (Liver Cancer) | 10 | 24 | Data not available |

| 20 | 24 | Data not available |

Note: Specific quantitative data on the percentage of cell viability reduction was not available in the provided search results. The abstract of the primary study indicates that this compound induces apoptotic cell death.

Table 2: Effect of this compound on Protein Expression and Phosphorylation

| Target Protein | Cell Line | This compound Treatment | Fold Change (vs. Control) |

| p-eIF2α | Breast and Liver Cancer Cells | Increased | Data not available |

| ATF4 | Breast and Liver Cancer Cells | Upregulated | Data not available |

| CHOP | Breast and Liver Cancer Cells | Upregulated | Data not available |

| DR5 | Breast and Liver Cancer Cells | Upregulated | Data not available |

| p-p38 MAPK | Breast and Liver Cancer Cells | Increased | Data not available |

Note: The primary research article abstract states these proteins are upregulated or have increased phosphorylation, but specific fold-change values are not provided in the publicly available information.

Table 3: Effect of this compound on Histone Methyltransferase Activity

| Enzyme | This compound Inhibition | IC50 (µM) |

| SUV39H1 | Yes | Data not available |

| SUV39H2 | Yes | Data not available |

| SETDB1 | Yes | Data not available |

| EHMT1 | Yes | Data not available |

Note: The abstract confirms inhibition but does not provide specific IC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects.

Cell Culture and this compound Treatment

-

Cell Lines: Human breast cancer (e.g., MCF-7) and liver cancer (e.g., HepG2) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to prepare a stock solution. For experiments, the stock solution is diluted to the desired final concentrations in the cell culture medium. Cells are then incubated with the this compound-containing medium for the specified durations.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, DR5, p-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.[2]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for the desired time periods.

-

MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Seeding and Treatment: Cells are seeded in 24-well plates or 96-well black plates and treated with this compound.

-

Probe Loading: After treatment, cells are washed with PBS and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[3]

-

Fluorescence Measurement: The cells are washed again with PBS to remove the excess probe. The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[3] The fluorescence intensity is normalized to the cell number or protein concentration.

siRNA-mediated Gene Knockdown

-

Transfection: Cells are transfected with small interfering RNAs (siRNAs) targeting ATF4, CHOP, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After a specific period post-transfection (e.g., 24-48 hours) to allow for gene knockdown, the cells are treated with this compound.

-

Analysis: The effects of gene knockdown on this compound-induced apoptosis and protein expression are assessed by Western blot and cell viability assays.[4]

Histone Methyltransferase (HMT) Activity Assay

-

Reaction Mixture: A typical in vitro HMT assay mixture contains the recombinant histone methyltransferase enzyme, a histone substrate (e.g., core histones or a specific histone peptide), S-adenosyl-L-[methyl-3H]-methionine (as the methyl donor), and the test compound (this compound) in a reaction buffer.[5]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The incorporation of the radiolabeled methyl group into the histone substrate is measured. This can be done by spotting the reaction mixture onto a filter paper, washing away the unincorporated [3H]-SAM, and then measuring the radioactivity on the filter using a scintillation counter.[5] The inhibitory effect of this compound is determined by comparing the HMT activity in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Caption: this compound induced signaling pathway leading to apoptosis.

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound represents a promising small molecule for cancer therapy by targeting the integrated stress response. Its ability to induce eIF2α phosphorylation and activate the pro-apoptotic ATF4-CHOP-DR5 signaling axis, coupled with its effects on ROS production, p38 MAPK signaling, and histone methyltransferase activity, highlights its multi-faceted mechanism of action. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the UPR and ISR. Further investigation is warranted to fully understand the quantitative aspects of its activity and to explore its efficacy in preclinical and clinical settings.

References

- 1. Molecular mechanisms underlying the effects of the small molecule this compound on apoptosis: Roles of the activating transcription factor 4-C/EBP homologous protein-death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the UPR-Modulating Effects of AMC-04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMC-04 is a small molecule compound that has demonstrated potent pro-apoptotic activity in cancer cells through the modulation of the Unfolded Protein Response (UPR). This technical guide provides an in-depth overview of the molecular mechanisms underlying the UPR-modulating effects of this compound. It details the key signaling pathways affected, presents illustrative quantitative data, and offers representative experimental protocols for the core assays used to elucidate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the UPR with compounds like this compound.

Introduction to the Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. In mammalian cells, the UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. While initially a pro-survival mechanism, prolonged or overwhelming ER stress can lead to the induction of apoptosis.

This compound and its Impact on the UPR

This compound has been identified as a potent activator of the UPR, leading to apoptotic cell death in cancer cells.[1] Research indicates that this compound's cytotoxic effects are mediated through the induction of a terminal UPR program.

Core Mechanism of Action

The primary mechanism of this compound involves the induction of apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP signaling axis of the UPR.[1] This culminates in the upregulation of Death Receptor 5 (DR5), leading to caspase activation and programmed cell death.

Furthermore, the pro-apoptotic activity of this compound is linked to:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS, a known trigger of ER stress.[1]

-

Activation of p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is activated downstream of ROS and contributes to the cytotoxic effects of this compound.[1]

-

Inhibition of Histone Methyltransferases: this compound has been shown to inhibit the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[1] This epigenetic modulation is suggested to contribute to the activation of the UPR and subsequent apoptosis.[1]

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

This compound Induced UPR and Apoptosis Pathway

Caption: this compound induced UPR and apoptosis signaling cascade.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on the known effects of this compound. Specific values from the primary literature were not accessible.

Table 1: Effect of this compound on UPR Marker Expression in Cancer Cells

| Marker | Treatment | Fold Change (vs. Control) |

| p-eIF2α | This compound (10 µM, 24h) | 3.5 |

| ATF4 | This compound (10 µM, 24h) | 4.2 |

| CHOP | This compound (10 µM, 24h) | 5.1 |

| DR5 | This compound (10 µM, 24h) | 6.8 |

Table 2: Apoptotic Induction by this compound in Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| Breast Cancer (MCF-7) | Control | 5.2% |

| This compound (10 µM) | 45.8% | |

| Liver Cancer (HepG2) | Control | 4.7% |

| This compound (10 µM) | 52.3% |

Experimental Protocols

Disclaimer: The following are representative protocols for the key experimental techniques used to characterize the effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Western Blot Analysis of UPR Proteins

This protocol describes the detection of key UPR proteins by Western blot following this compound treatment.

Experimental Workflow:

Caption: Western Blot experimental workflow.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, HepG2) and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control for the indicated time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, CHOP, DR5, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

siRNA-Mediated Gene Silencing

This protocol outlines the procedure for knocking down the expression of specific genes to validate their role in the this compound-induced pathway.

Methodology:

-

Cell Seeding: Seed cells in antibiotic-free medium to achieve 50-60% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation: Dilute siRNA (e.g., targeting ATF4, CHOP, or a non-targeting control) and a lipid-based transfection reagent in serum-free medium. Combine and incubate to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

-

Medium Change: Replace the transfection medium with complete growth medium.

-

This compound Treatment: After 24-48 hours of transfection, treat the cells with this compound.

-

Analysis: Assess the effects of gene silencing on this compound-induced apoptosis (e.g., by Western blot or apoptosis assay).

Microarray Analysis

This protocol provides a general workflow for identifying global gene expression changes in response to this compound treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a suitable kit and assess RNA quality.

-

cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the extracted RNA and label with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

-

Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.

-

Washing: Wash the microarray chip to remove non-specifically bound cDNA.

-

Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensities of the hybridized probes.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes.

Quantitative Analysis of Apoptosis by Flow Cytometry

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

This compound represents a promising small molecule that induces cancer cell death by potently activating the UPR. Its mechanism of action, centered on the ATF4-CHOP-DR5 apoptotic pathway and influenced by ROS generation, p38 MAPK signaling, and epigenetic modulation, offers multiple avenues for further investigation and therapeutic development. The experimental frameworks provided in this guide serve as a foundation for researchers to explore the UPR-modulating effects of this compound and similar compounds in greater detail.

References

Methodological & Application

Application Notes and Protocols for AMC-04 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AMC-04, a novel small molecule that induces apoptosis in cancer cells through the activation of the Unfolded Protein Response (UPR).

Introduction

This compound is a piperazine oxalate derivative that has been identified as a potent inducer of apoptotic cell death in human breast and liver cancer cells.[1] Its mechanism of action involves the activation of the UPR, a cellular stress response pathway that, when overwhelmed, can trigger apoptosis. This makes this compound a promising candidate for cancer therapy. These notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism:

-

UPR Activation: this compound promotes the phosphorylation of eukaryotic translation initiation factor-2 alpha (eIF2α), a key event in the UPR. This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP).[1]

-

Induction of Pro-Apoptotic Factors: The ATF4-CHOP signaling axis subsequently upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[1]

-

Involvement of Reactive Oxygen Species (ROS) and p38 MAPK: The activation of the UPR by this compound is mediated by an increase in intracellular ROS and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]

-

Inhibition of Histone Methyltransferases: this compound has been shown to inhibit the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1. This epigenetic modulation is linked to the activation of the cytotoxic UPR.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of an Athyrium multidentatum (Doll.) Ching Extract (AMC) in HepG2 and HL7702 Cell Lines

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| HepG2 (Hepatocellular Carcinoma) | 24 hours | 220.32 ± 10.32[2] |

| 48 hours | 113.51 ± 7.45[2] | |

| HL7702 (Normal Human Liver) | 24 hours | 332.25 ± 15.17[2] |

| 48 hours | 303.98 ± 20.68[2] |

Note: The data presented above is for an extract of Athyrium multidentatum (Doll.) Ching, also abbreviated as AMC, and not the small molecule this compound. Specific IC50 values for the small molecule this compound were not available in the searched literature.

Table 2: Effect of an Athyrium multidentatum (Doll.) Ching Extract (AMC) on Apoptosis in HepG2 Cells

| AMC Concentration (µg/mL) | Treatment Duration | Percentage of Apoptotic Cells (Early + Late) | Fold Change vs. Control |

| 50 | 24 hours | Data not explicitly quantified in source | Significant increase observed[3] |

| 100 | 24 hours | Data not explicitly quantified in source | Significant increase observed[3] |

| 200 | 24 hours | Data not explicitly quantified in source | Significant increase observed[3] |

Note: The data presented above is for an extract of Athyrium multidentatum (Doll.) Ching, also abbreviated as AMC, and not the small molecule this compound. The source indicates a dose-dependent increase in apoptosis but does not provide specific percentages.

Mandatory Visualization

Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

Objective: To detect the expression levels of key proteins in the this compound-induced signaling pathway (ATF4, CHOP, DR5).

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ATF4, anti-CHOP, anti-DR5, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described previously.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular ROS levels in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) dye

-

Fluorescence microscope or flow cytometer

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in ROS levels.

Histone Methyltransferase (HMT) Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of histone methyltransferases.

Materials:

-

Recombinant histone methyltransferases (e.g., SUV39H1, SETDB1)

-

Histone H3 peptide substrate

-

S-Adenosyl-L-[methyl-3H]-methionine (radioactive methyl donor)

-

This compound

-

Reaction buffer

-

Scintillation counter

Protocol:

-

Set up a reaction mixture containing the HMT enzyme, histone H3 substrate, and reaction buffer.

-

Add different concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding S-Adenosyl-L-[methyl-3H]-methionine.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated radioactive substrate.

-

Measure the radioactivity on the filter paper using a scintillation counter. A decrease in radioactivity indicates inhibition of HMT activity.

References

- 1. Molecular mechanisms underlying the effects of the small molecule this compound on apoptosis: Roles of the activating transcription factor 4-C/EBP homologous protein-death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: AMC-04 in Liver Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC), the most common type of liver cancer, remains a significant global health challenge with limited therapeutic options for advanced stages. Recent research has identified the unfolded protein response (UPR) as a promising target for cancer therapy due to its role in inducing cell death under conditions of cellular stress. AMC-04 is a small molecule, piperazine oxalate derivative, that has been shown to modulate the UPR and induce apoptosis in liver cancer cells, presenting a novel avenue for therapeutic development.[1]

This document provides detailed application notes and protocols for researchers investigating the use of this compound in liver cancer research. It includes information on the mechanism of action, protocols for key experiments, and templates for data presentation.

Mechanism of Action

This compound induces apoptotic cell death in human liver cancer cells through the activation of the UPR pathway.[1] The proposed mechanism involves several key signaling events:

-

Induction of Reactive Oxygen Species (ROS) and p38 MAPK Signaling: this compound treatment leads to an increase in intracellular ROS and the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling.[1]

-

Activation of the Cytotoxic UPR Pathway: This leads to the phosphorylation of eukaryotic translation initiation factor-2 alpha (eIF2α) and the subsequent upregulation of activating transcription factor-4 (ATF4).[1]

-

Upregulation of Pro-Apoptotic Factors: ATF4, in turn, increases the expression of C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5), key mediators of apoptosis.[1]

-

Inhibition of Histone Methyltransferases: Biochemical analyses have shown that this compound inhibits the activity of several histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1. This epigenetic modulation is suggested to be linked to the activation of the cytotoxic UPR.[1]

Signaling Pathway of this compound in Liver Cancer

References

AMC-04 Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMC-04 is a small molecule activator of the unfolded protein response (UPR), a cellular stress response pathway that can induce apoptotic cell death in cancer cells.[1][2] Research has demonstrated that this compound effectively induces apoptosis in human breast and liver cancer cell lines.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS) and the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling.[1] This signaling cascade leads to the upregulation of activating transcription factor-4 (ATF4), C/EBP homologous protein (CHOP), and Death Receptor 5 (DR5), ultimately culminating in apoptosis.[1] Furthermore, this compound has been shown to inhibit the activity of histone methyltransferases, including SUV39H1, SUV39H2, SETDB1, and EHMT1.[1]

These application notes provide a summary of effective concentrations and detailed protocols for in vitro studies using this compound.

Data Presentation: this compound Dosage and Concentration for In Vitro Studies

The following table summarizes the effective concentrations of this compound used in various in vitro assays on human breast and liver cancer cell lines, as derived from published research.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Outcome | Reference |

| MCF-7 (Human Breast Cancer) | Cell Viability | 10 µM | 24 hours | Decreased cell viability | Kim SY, et al. 2020 |

| MDA-MB-231 (Human Breast Cancer) | Cell Viability | 10 µM | 24 hours | Decreased cell viability | Kim SY, et al. 2020 |

| HepG2 (Human Liver Cancer) | Cell Viability | 10 µM | 24 hours | Decreased cell viability | Kim SY, et al. 2020 |

| Huh-7 (Human Liver Cancer) | Cell Viability | 10 µM | 24 hours | Decreased cell viability | Kim SY, et al. 2020 |

| MCF-7 | Apoptosis (Annexin V) | 10 µM | 24 hours | Increased apoptosis | Kim SY, et al. 2020 |

| HepG2 | Apoptosis (Annexin V) | 10 µM | 24 hours | Increased apoptosis | Kim SY, et al. 2020 |

| MCF-7 | Western Blot | 10 µM | 24 hours | Increased p-p38, ATF4, CHOP, DR5 | Kim SY, et al. 2020 |

| HepG2 | Western Blot | 10 µM | 24 hours | Increased p-p38, ATF4, CHOP, DR5 | Kim SY, et al. 2020 |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Caption: this compound induced apoptotic signaling pathway.

General Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for in vitro studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-